molecular formula C17H27N3O2 B13089525 Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B13089525
M. Wt: 305.4 g/mol
InChI Key: PKKUCTHOLPQREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tert-butyl 7-(1-amino-2-methylpropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a key chemical intermediate in pharmaceutical research and development, specifically in the synthesis of novel therapeutic agents. Its primary research application is in the development of aldosterone synthase inhibitors (CYP11B2), which are investigated for the treatment of conditions like hypertension, primary hyperaldosteronism, and diabetic nephropathy . The 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern on this molecule makes it a valuable precursor for constructing more complex compounds that modulate enzymatic activity . The presence of both a protected amine and a tert-butyl carbamate group on the dihydronaphthyridine core offers multiple synthetic handles for further functionalization, allowing researchers to explore structure-activity relationships (SAR) and optimize drug-like properties. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 7-(1-amino-2-methylpropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-10-6-7-12-8-9-13(19-14(12)20)17(4,5)11-18/h8-9H,6-7,10-11,18H2,1-5H3

InChI Key

PKKUCTHOLPQREZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as crystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the functional groups involved .

Scientific Research Applications

Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Structural Analogues at the 7-Position

The 7-position of 1,8-naphthyridines is a critical site for modulating physicochemical and biological properties. Key analogues include:

Compound Substituent Key Features References
Target Compound 1-Amino-2-methylpropan-2-yl Branched amine; potential for hydrogen bonding and solubility enhancement
tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Chloro Electron-withdrawing group; facilitates nucleophilic substitution reactions
tert-Butyl 7-(2-(pyrrolidin-3-yl)ethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate 2-(Pyrrolidin-3-yl)ethyl Cyclic amine; enhances rigidity and target affinity
tert-Butyl 7-(hydroxymethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Hydroxymethyl Polar group; improves aqueous solubility
tert-Butyl 7-(aminomethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate Aminomethyl Primary amine; versatile for conjugation or salt formation

Key Observations :

  • Solubility: Hydrophilic substituents like hydroxymethyl or aminomethyl improve aqueous solubility compared to the branched tertiary amine in the target compound .
  • Biological Interactions: Cyclic amines (e.g., pyrrolidine in ) may improve binding affinity to protein targets due to conformational restriction, whereas the flexible 1-amino-2-methylpropan-2-yl group offers adaptability in interactions .

Comparison with Target Compound :

  • The target compound likely employs similar phosphonate-based alkylation or condensation steps, given the prevalence of these methods in synthesizing 7-alkyl-1,8-naphthyridines .
  • Yields for analogous reactions range from 14% () to 63% (), highlighting variability depending on substituent complexity .

Physicochemical Properties

  • NMR Trends: The tert-butyl group consistently appears as a singlet near δ 1.44 ppm in $ ^1H $-NMR (CDCl$ _3 $), while the 7-substituent’s protons vary widely. For example: Chloro substituents show deshielded aromatic protons (δ 7.28–7.25 ppm in ) .
  • LC-MS : Retention times (e.g., 1.07 min in ) and mass spectra aid in confirming molecular weights and purity .

Biological Activity

Tert-butyl 7-(1-amino-2-methylpropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, also known by its CAS number 1353955-37-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2}. The compound is characterized by a naphthyridine core structure, which is significant for its biological activity.

PropertyValue
Molecular Weight301.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number1353955-37-9

Antitumor Activity

Research indicates that compounds with similar structural features to Tert-butyl 7-(1-amino-2-methylpropan-2-yl)-3,4-dihydro-1,8-naphthyridine derivatives exhibit significant antitumor properties. For instance, studies have shown that certain naphthyridine derivatives can inhibit Class I PI3-kinase enzymes, which are implicated in tumorigenesis and cancer progression .

Case Study: Inhibition of PI3-Kinase

A study demonstrated that naphthyridine derivatives effectively inhibited the PI3K pathway in various cancer cell lines. The inhibition led to reduced cellular proliferation and increased apoptosis in tumor cells. This suggests that Tert-butyl 7-(1-amino-2-methylpropan-2-yl)-3,4-dihydro-1,8-naphthyridine could have similar effects due to its structural analogies.

Anti-inflammatory Properties

In addition to its antitumor potential, Tert-butyl 7-(1-amino-2-methylpropan-2-yl)-3,4-dihydro-1,8-naphthyridine has been explored for anti-inflammatory activities. Compounds in this class have shown efficacy in models of rheumatoid arthritis and inflammatory bowel disease by modulating immune responses .

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeReference
Naphthyridine Derivative AAntitumor
Naphthyridine Derivative BAnti-inflammatory
Tert-butyl 7-(1-amino-2-methylpropan-2-YL)Potentially similarCurrent study

The biological activities of Tert-butyl 7-(1-amino-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine are thought to be mediated through several mechanisms:

  • PI3K/Akt Pathway Inhibition : The compound may inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.
  • Induction of Apoptosis : By modulating key signaling pathways, it may promote programmed cell death in cancer cells.
  • Anti-inflammatory Modulation : The compound might influence cytokine production and immune cell activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.